molecular formula C14H22BrNO2S B8332836 N-1-methylhexyl 4-bromomethylbenzenesulphonamide

N-1-methylhexyl 4-bromomethylbenzenesulphonamide

Cat. No.: B8332836
M. Wt: 348.30 g/mol
InChI Key: FXSNYMOVKVRYLI-UHFFFAOYSA-N
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Description

N-1-methylhexyl 4-bromomethylbenzenesulphonamide is a useful research compound. Its molecular formula is C14H22BrNO2S and its molecular weight is 348.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H22BrNO2S

Molecular Weight

348.30 g/mol

IUPAC Name

4-(bromomethyl)-N-heptan-2-ylbenzenesulfonamide

InChI

InChI=1S/C14H22BrNO2S/c1-3-4-5-6-12(2)16-19(17,18)14-9-7-13(11-15)8-10-14/h7-10,12,16H,3-6,11H2,1-2H3

InChI Key

FXSNYMOVKVRYLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NS(=O)(=O)C1=CC=C(C=C1)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-aminoheptane (1.67 ml, 0.011 mol) and triethylamine (1.55 ml, 0.011 mol) in dry THF (100 ml) was added powdered 4-bromomethylbenzenesulphonyl chloride (3.0 g, 0.011 mol) in one portion. The mixture was stirred for 3 h at room temperature. The reaction mixture was treated with saturated ammonium chloride (60 ml) , extracted with ethyl acetate (3×80 ml), the organics combined and washed with water (50 ml) and brine (50 ml), dried over anhydrous sodium sulphate, filtered and evaporated. The resulting oil was purified by chromatography (silica: 1:2 hexane:ethyl acetate) to give N-1-methylhexyl 4-bromomethylbenzenesulphonamide (1.45 g, 39%) as a pale yellow oil.
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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